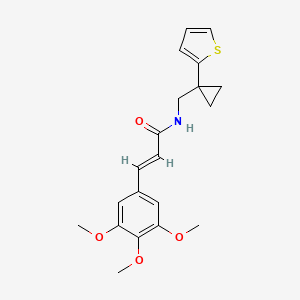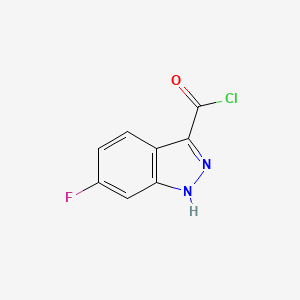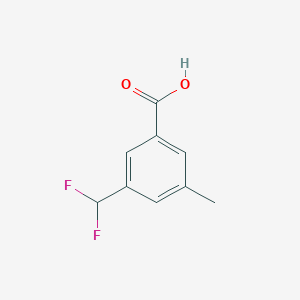
(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solar Cell Applications
(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is utilized in the development of organic sensitizers for solar cells. These sensitizers, designed at a molecular level, have shown significant efficiency in converting photons to current when anchored onto TiO2 film. Such advancements represent a leap in solar cell technology, particularly in terms of energy conversion efficiency (Kim et al., 2006).
Synthesis and Structure
The compound's synthesis and structural properties have been a subject of study, contributing valuable insights into the field of organic chemistry. Research on similar structures, like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been instrumental in understanding its molecular configuration through methods like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Anticancer Research
This chemical has also been linked to anticancer research. Derivatives of acrylamides, like 2-anilinopyridine-3-acrylamides, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Such research provides a new avenue for developing potential anticancer agents (Kamal et al., 2014).
DNA-Binding Applications
A cationic polythiophene derivative, closely related to the queried compound, has been synthesized and investigated for its ability to bind DNA. This research opens up potential uses in gene delivery and theranostics (Carreon et al., 2014).
Crystal Structure Analysis
Understanding the crystal structure of compounds similar to (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is crucial in comprehending its chemical properties. Research on the crystal structure of related compounds aids in this understanding, providing a foundation for further applications (Penthala et al., 2014).
Chiral Stationary Phases
The synthesis and characterization of acrylamide derivatives have been explored for their potential application as chiral stationary phases in chromatography. This area of study is crucial for the pharmaceutical industry, where enantioselective separation is vital (Tian et al., 2010).
Antimicrobial Agents
Research into polyacrylamides derived from compounds like the one has shown promise in antimicrobial applications. Such studies contribute significantly to the development of new antimicrobial agents, which is crucial in combating drug-resistant bacteria and fungi (Boopathy et al., 2017).
Corrosion Inhibition
Acrylamide derivatives are being studied for their role in corrosion inhibition. Understanding how these compounds interact with materials like copper in acidic environments is vital for industries that rely on metal preservation (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-23-15-11-14(12-16(24-2)19(15)25-3)6-7-18(22)21-13-20(8-9-20)17-5-4-10-26-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPCRWCTSZEQK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)
![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)
![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)
![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole](/img/structure/B3006700.png)
![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)



![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)